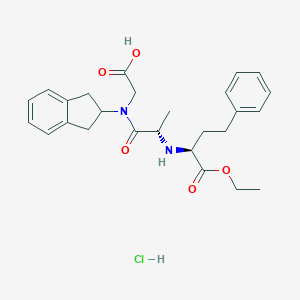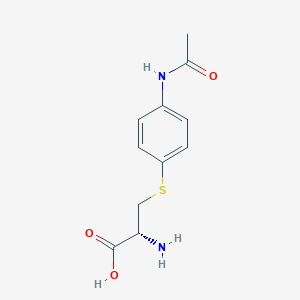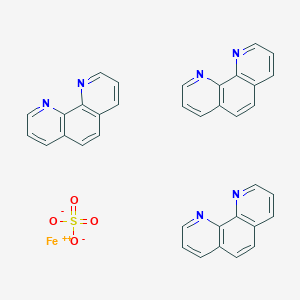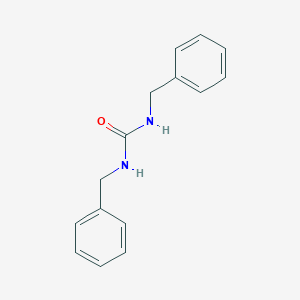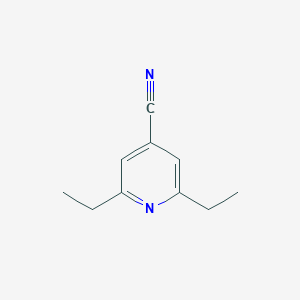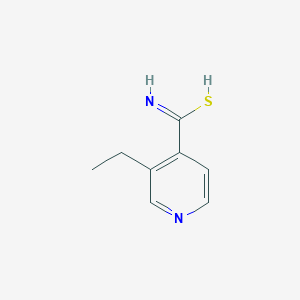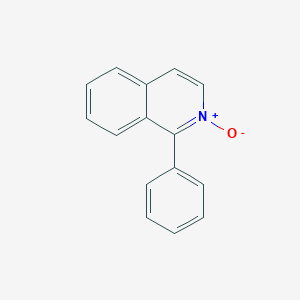
1-Phenylisoquinoline 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylisoquinoline 2-oxide (PIQ) is a synthetic compound that has been widely used in scientific research. It is a potent activator of the enzyme, cytochrome P450, and has been shown to induce the expression of various genes involved in drug metabolism.
Mecanismo De Acción
1-Phenylisoquinoline 2-oxide is a potent activator of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the liver. 1-Phenylisoquinoline 2-oxide induces the expression of cytochrome P450 enzymes by binding to the pregnane X receptor (PXR) and constitutive androstane receptor (CAR), which are nuclear receptors that regulate the expression of drug-metabolizing enzymes.
Biochemical and Physiological Effects:
1-Phenylisoquinoline 2-oxide has been shown to induce the expression of various cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP2B1, CYP2B4, CYP2C6, CYP2C11, CYP2D1, CYP2E1, and CYP3A1. The induction of these enzymes can lead to increased drug metabolism and clearance, which can affect the efficacy and toxicity of drugs. 1-Phenylisoquinoline 2-oxide has also been shown to induce the expression of various phase II drug-metabolizing enzymes, such as glutathione S-transferases and UDP-glucuronosyltransferases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenylisoquinoline 2-oxide is a useful tool for studying the mechanism of drug metabolism and drug-drug interactions. It can be used to induce the expression of cytochrome P450 enzymes in various cell lines and animal models, which can provide valuable information on the metabolism and toxicity of drugs. However, 1-Phenylisoquinoline 2-oxide has some limitations, including its potential toxicity and the fact that it may not accurately reflect the in vivo metabolism of drugs.
Direcciones Futuras
There are several future directions for research on 1-Phenylisoquinoline 2-oxide. One area of interest is the development of more selective activators of cytochrome P450 enzymes that do not induce the expression of other drug-metabolizing enzymes. Another area of interest is the use of 1-Phenylisoquinoline 2-oxide in personalized medicine, where it can be used to predict individual drug metabolism and toxicity. Finally, the potential use of 1-Phenylisoquinoline 2-oxide in the treatment of diseases, such as cancer, where cytochrome P450 enzymes play a role in drug metabolism, is an area of active research.
Conclusion:
In conclusion, 1-Phenylisoquinoline 2-oxide is a synthetic compound that has been widely used in scientific research to study the mechanism of drug metabolism and drug-drug interactions. It is a potent activator of cytochrome P450 enzymes and has been shown to induce the expression of various drug-metabolizing enzymes. 1-Phenylisoquinoline 2-oxide has several advantages and limitations for lab experiments and has several future directions for research.
Métodos De Síntesis
1-Phenylisoquinoline 2-oxide can be synthesized by the oxidation of 1-phenylisoquinoline using various oxidizing agents such as potassium permanganate, peracids, and lead tetraacetate. The yield of 1-Phenylisoquinoline 2-oxide can be improved by using a catalytic amount of copper salts.
Aplicaciones Científicas De Investigación
1-Phenylisoquinoline 2-oxide is widely used in scientific research as a tool to study the mechanism of drug metabolism. It has been used to induce the expression of cytochrome P450 enzymes in various cell lines and animal models. 1-Phenylisoquinoline 2-oxide has also been used to investigate the role of cytochrome P450 enzymes in drug-drug interactions and drug toxicity.
Propiedades
Número CAS |
16303-15-4 |
|---|---|
Nombre del producto |
1-Phenylisoquinoline 2-oxide |
Fórmula molecular |
C15H11NO |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-oxido-1-phenylisoquinolin-2-ium |
InChI |
InChI=1S/C15H11NO/c17-16-11-10-12-6-4-5-9-14(12)15(16)13-7-2-1-3-8-13/h1-11H |
Clave InChI |
YLRIEECDDJIRGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C=CC3=CC=CC=C32)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=[N+](C=CC3=CC=CC=C32)[O-] |
Sinónimos |
1-Phenylisoquinoline 2-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



